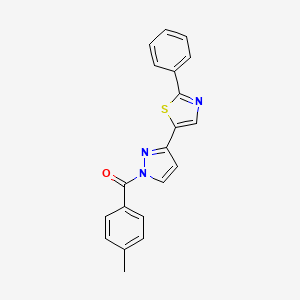

(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Description

This compound features a pyrazole core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a 2-phenyl-1,3-thiazol-5-yl moiety. Its molecular formula is C20H15N3OS, with a molecular weight of 345.42 g/mol (inferred from analogous structures in ). Its methyl group enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

(4-methylphenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-14-7-9-16(10-8-14)20(24)23-12-11-17(22-23)18-13-21-19(25-18)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIMOLVEXZWRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a novel synthetic derivative that combines a thiazole and pyrazole moiety, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The compound can be represented as follows:

This structure features a 4-methylphenyl group and a thiazole-pyrazole hybrid, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrazole rings exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole and pyrazole possess significant antimicrobial properties. In one study, various synthesized derivatives were evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated effective inhibition zones, suggesting potential as antimicrobial agents .

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | P. mirabilis | 20 |

Anti-inflammatory Activity

Thiazole and pyrazole derivatives are also noted for their anti-inflammatory effects. A study highlighted that specific compounds could significantly reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of the compound have been explored in several studies. Notably, one investigation revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.07 |

| MCF7 | 10.50 |

| A549 | 15.00 |

Case Studies and Research Findings

- Antimicrobial Evaluation : In a comprehensive study assessing the antimicrobial efficacy of thiazole-pyrazole derivatives, it was found that modifications at the phenyl ring significantly influenced activity against E. coli and S. aureus. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

- Inflammation Model : In vivo models demonstrated that the compound reduced paw edema in rats induced by carrageenan, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6 .

- Cancer Cell Studies : The anticancer potential was evaluated using MTT assays across multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited lower IC50 values, suggesting higher potency against cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Methoxy vs. Methyl Substitution: The compound (4-Methoxyphenyl)[3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]methanone (CAS 318255-99-1, ) differs by a methoxy group instead of methyl. This substitution increases polarity (logP = 5.07) and may enhance solubility in aqueous environments compared to the methyl analog.

- Chlorophenyl and Fluorophenyl Derivatives: Compounds like 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone () feature electron-withdrawing groups (Cl, F) that stabilize the molecule against oxidation. These groups may also enhance interactions with hydrophobic binding pockets in enzymes .

Core Heterocycle Modifications

- Thiazole vs. Triazole: Replacing the thiazole with a triazole, as in (5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-methylphenyl)methanone (), alters electronic properties. Triazoles offer additional hydrogen-bonding sites (e.g., amino groups) that could improve solubility and target engagement. However, thiazoles often exhibit stronger π-π interactions due to their sulfur atom’s polarizability .

- Dihydropyrazole Derivatives: Compounds like Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl] () have a saturated pyrazoline ring, increasing conformational flexibility. This may reduce binding specificity compared to the rigid pyrazole-thiazole scaffold of the target compound .

Pharmacologically Active Analogs

- Celecoxib (COX-2 Inhibitor) :

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide , ) shares a pyrazole core but includes a sulfonamide group critical for COX-2 inhibition. The target compound lacks this sulfonamide, suggesting divergent biological targets. However, both compounds benefit from the pyrazole’s metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Methoxy Analog (CAS 318255-99-1) | Celecoxib |

|---|---|---|---|

| Molecular Weight (g/mol) | 345.42 | 361.42 | 381.37 |

| logP | ~4.9 (estimated) | 5.07 | 3.5 |

| Boiling Point (°C) | ~600 (estimated) | 609.0 | N/A |

| Key Functional Groups | Methyl, Thiazole | Methoxy, Thiazole | Trifluoromethyl, Sulfonamide |

However, its higher logP than Celecoxib may limit water solubility, necessitating formulation adjustments .

Q & A

Q. What are the foundational synthetic strategies for synthesizing (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones (e.g., uses 1,5-diarylpyrazole templates for analogous compounds).

- Step 2 : Introduction of the thiazole moiety through Suzuki coupling or Hantzsch thiazole synthesis ( demonstrates thiazole integration via ethyl carboxylate intermediates).

- Step 3 : Final functionalization with the 4-methylphenyl group via Friedel-Crafts acylation or nucleophilic substitution ( highlights acylation steps for methanone derivatives). Key considerations include solvent polarity (e.g., DMF for polar intermediates) and temperature control to avoid side reactions .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

A combination of techniques is required:

- NMR : and NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm for thiazole and pyrazole rings, as in ).

- IR : Peaks near 1650–1700 cm confirm the carbonyl group (C=O) in the methanone moiety ().

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns (e.g., uses HRMS for a pyrazole-triazole analog). Cross-validation with computational simulations (DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during thiazole ring formation?

Optimization strategies include:

- Catalyst Selection : Use Pd(PPh) for Suzuki coupling to enhance regioselectivity ( achieved 85% yield for a thiazole-pyrazole hybrid).

- Temperature Control : Maintain 60–80°C during Hantzsch thiazole synthesis to prevent decomposition ( reports side products at higher temperatures).

- Purification : Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the target compound from dimeric by-products .

Q. What computational methods are suitable for predicting intermolecular interactions in crystalline forms of this compound?

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C–H···O, π-π stacking) in crystal packing ( applied this to a triazole-methanone derivative).

- DFT Calculations : Compare experimental (X-ray) and theoretical bond lengths/angles (e.g., found <0.05 Å deviation in C=O bond length).

- Molecular Docking : Predict binding affinities for biological targets (e.g., used docking to explain pyrazole derivatives’ antibacterial activity) .

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

- Solvent Effects : Simulate shifts using polarizable continuum models (e.g., IEF-PCM for DMSO-d) to improve DFT accuracy ( resolved discrepancies this way).

- Dynamic Effects : Account for tautomerism or conformational flexibility via MD simulations ( highlights Z/E isomerism in pyrazolones).

- Validation : Cross-check with X-ray crystallography (e.g., used crystallographic data to validate NMR assignments) .

Biological and Mechanistic Questions

Q. What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( reports MIC values of 8–32 µg/mL for pyrazoline analogs).

- Enzyme Inhibition : Screen for CYP450 interactions (e.g., identifies CYP3A4 inhibition in related pyrazoles).

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity ( notes IC > 50 µM for a benzofuran-pyrazole hybrid) .

Q. How does the electronic nature of the thiazole substituent influence bioactivity?

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antibacterial activity by increasing electrophilicity ( ).

- Steric Effects : Bulky groups (e.g., 2-phenyl on thiazole) may hinder target binding ( observed reduced activity with 4-methylthiazole).

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC values to guide design .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response data in bioactivity studies?

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to calculate EC or IC ( used GraphPad Prism for pyrazoline derivatives).

- Error Analysis : Report 95% confidence intervals and p-values (e.g., t-test for triplicate experiments).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

- Detailed Protocols : Specify reaction times, temperatures, and purification gradients (e.g., provides exact POCl volumes for acylation).

- Intermediate Characterization : Publish NMR and HRMS data for all intermediates ( includes spectra for a pyrazole-triazole analog).

- Batch Records : Document lot numbers of reagents and catalysts to trace variability .

Conflict Resolution in Published Data

Q. How should conflicting reports on the reactivity of pyrazole-thiazole hybrids be resolved?

- Systematic Replication : Reproduce methods under identical conditions (e.g., vs. 9 for acylation yields).

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm regioisomerism ( detected Z/E isomers via NOESY).

- Meta-Analysis : Compare solvent effects (e.g., DMF vs. THF) and catalysts across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.